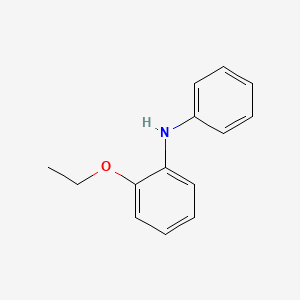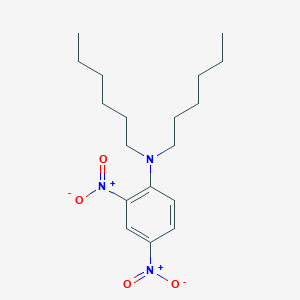
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is a complex organophosphorus compound It is characterized by the presence of a pyridine ring substituted with dichloro and trichloromethyl groups, and a phosphoramidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dioctyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used in studies involving enzyme inhibition, as it may act as an inhibitor for certain phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
Wirkmechanismus
The mechanism of action of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can disrupt various cellular processes, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound shares the pyridine core and similar substituents but lacks the phosphoramidate group.
Dioctyl phosphoramidate: This compound contains the phosphoramidate moiety but lacks the pyridine ring and its substituents.
Uniqueness
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is unique due to the combination of its pyridine ring with dichloro and trichloromethyl substituents and the phosphoramidate group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
55733-18-1 |
|---|---|
Molekularformel |
C22H36Cl5N2O3P |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
3,5-dichloro-N-dioctoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C22H36Cl5N2O3P/c1-3-5-7-9-11-13-15-31-33(30,32-16-14-12-10-8-6-4-2)29-20-18(23)17-28-21(19(20)24)22(25,26)27/h17H,3-16H2,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
MTUXNPXUGIJLES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


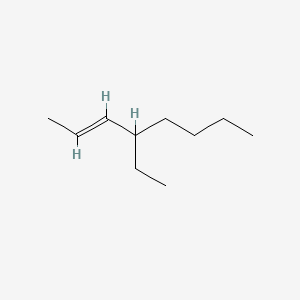
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
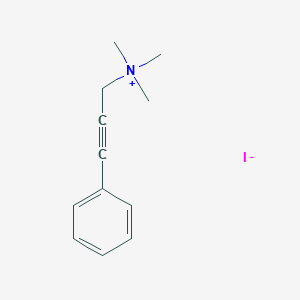

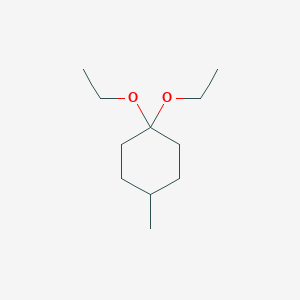
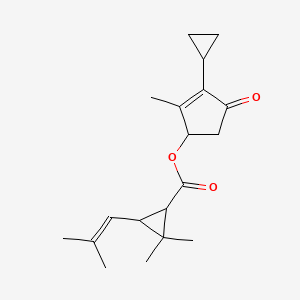
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
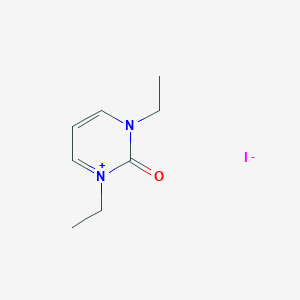

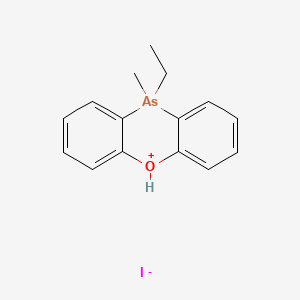
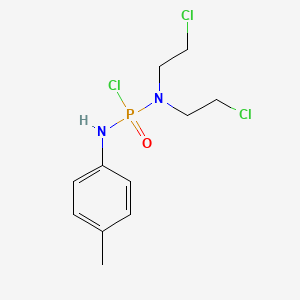
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
